molecular formula C19H19N3O4 B2555955 N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide CAS No. 952841-48-4

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Cat. No. B2555955
CAS RN: 952841-48-4
M. Wt: 353.378
InChI Key: FPGQRKQFLWIJGV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an oxadiazole ring and phenylpropanamide moiety, both of which are common structures in medicinal chemistry . The 2,5-dimethoxyphenyl group is a common motif in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the oxadiazole and phenylpropanamide moieties. Oxadiazoles can participate in various reactions such as nucleophilic substitution or addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the oxadiazole ring might contribute to its rigidity and planarity, while the dimethoxyphenyl group might influence its solubility .

Scientific Research Applications

Antimicrobial Activity

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide: has shown promise as an antimicrobial agent. Researchers have synthesized novel thiazole derivatives based on this compound and evaluated their activity against both Gram-positive and Gram-negative pathogens. Notably:

Plant Growth Regulation

Indole derivatives, including those related to N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide, play a role in plant growth regulation. For instance:

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many oxadiazole-containing compounds are biologically active and can interact with various enzymes or receptors .

Future Directions

The future research directions for this compound could include further exploration of its biological activity, optimization of its properties through medicinal chemistry, or investigation of its mechanism of action .

properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-14-9-10-16(25-2)15(12-14)18-21-22-19(26-18)20-17(23)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGQRKQFLWIJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

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